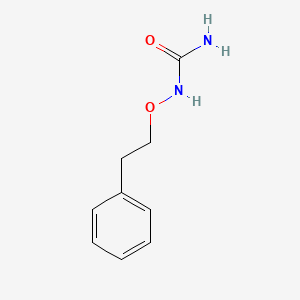

N-(2-phenylethoxy)urea

Description

Properties

IUPAC Name |

2-phenylethoxyurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-9(12)11-13-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITRAAGUMLIXPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCONC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Stoichiometry : A 1:1 molar ratio of 2-phenylethylamine to KNCO ensures minimal side products.

-

Workup : Post-reaction, the mixture is filtered to remove unreacted KNCO, followed by extraction with ethyl acetate. Silica gel chromatography (hexane/ethyl acetate, 1:3) yields the pure product.

| Parameter | Value |

|---|---|

| Solvent | Water |

| Temperature | 25°C |

| Reaction Time | 4–6 hours |

| Yield | 78–85% |

This method avoids toxic solvents and reduces purification complexity, making it ideal for gram-scale synthesis. However, regioselectivity challenges arise with unsymmetrical amines, necessitating precise stoichiometric control.

Oxovanadium(V)-Catalyzed Urea Synthesis Using Carbon Dioxide

A breakthrough in sustainable chemistry involves the vanadium-catalyzed fixation of CO₂ into urea derivatives. NH₄VO₃ catalyzes the reaction between 2-phenylethylamine and CO₂ under ambient pressure, yielding this compound with high atom economy. The mechanism proceeds via a disilylamine intermediate, where VO₃⁻ coordinates to CO₂, activating it for nucleophilic attack by the amine.

Catalytic Cycle and Substrate Scope

-

Catalyst Loading : 8–20 mol% NH₄VO₃ in dimethylacetamide (DMA).

-

CO₂ Pressure : Ambient (1 atm), eliminating the need for high-pressure equipment.

-

Scope : Compatible with aromatic and aliphatic amines, though electron-deficient amines require longer reaction times.

| Condition | Optimal Value |

|---|---|

| Catalyst | NH₄VO₃ (20 mol%) |

| Solvent | DMA |

| Temperature | 120°C |

| Reaction Time | 15 hours |

| Yield | 72–89% |

Gram-scale reactions (4 mmol substrate) retain efficiency, producing 385 mg (72% yield) of product. The method’s reliance on CO₂ as a C1 source aligns with green chemistry principles but requires anhydrous conditions to prevent hydrolysis of intermediates.

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Aqueous Nucleophilic Addition : Superior for small-scale, rapid synthesis (4–6 hours) but limited by amine solubility in water.

-

Vanadium/CO₂ Catalysis : Scalable to industrial volumes with 72% isolated yield at 4 mmol scale, though energy-intensive heating (120°C) increases operational costs.

Industrial Applications and Challenges

This compound’s role as a precursor to kinase inhibitors and polymer crosslinkers drives demand for cost-effective production. The vanadium-catalyzed method is promising for continuous-flow systems, yet catalyst deactivation after 3–4 cycles limits long-term viability . Hybrid approaches combining aqueous and catalytic phases may address these limitations.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethoxy)urea undergoes various chemical reactions, including:

Cyclization: In the presence of silver trifluoroacetate, this compound can cyclize to form 3,4-dihydro-1H-2,1-benzoxazine-1-carboxamide.

Substitution: The compound can undergo substitution reactions with different reagents to form various derivatives.

Common Reagents and Conditions

Silver Trifluoroacetate: Used in cyclization reactions to form benzoxazine derivatives.

Sodium Acetate: Employed in substitution reactions to form different urea derivatives.

Major Products

3,4-Dihydro-1H-2,1-benzoxazine-1-carboxamide: Formed through cyclization.

1-Alkoxy-1,3-dihydrobenzimidazol-2-ones: Formed through substitution reactions.

Scientific Research Applications

Biological Activities

N-(2-phenylethoxy)urea exhibits a range of biological activities that make it a candidate for pharmacological exploration:

- Antimicrobial Properties : Research indicates that urea derivatives can possess significant antimicrobial activity against various bacterial strains. For instance, derivatives similar to this compound have shown promise against Staphylococcus aureus and Cryptococcus neoformans, suggesting potential applications in treating infections .

- Anticancer Activity : Studies have reported that certain urea derivatives display cytostatic effects against cancer cell lines such as HCT-116. The structure-activity relationship (SAR) studies indicate that modifications to the urea moiety can enhance anticancer properties .

Applications in Drug Development

The unique properties of this compound position it as a valuable scaffold in drug discovery:

- CRAC Channel Inhibition : Compounds structurally related to this compound have been identified as inhibitors of calcium release-activated calcium (CRAC) channels, which are crucial for immune responses. These findings suggest that such compounds could be developed into therapeutic agents for autoimmune diseases .

- Antitumor Agents : The ability of modified urea derivatives to inhibit tumor cell proliferation highlights their potential as antitumor agents. Continued research into their mechanisms of action could lead to the development of new cancer therapies .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science:

- Polymer Chemistry : Urea derivatives are often utilized in the synthesis of polymers due to their ability to form hydrogen bonds, which can enhance material properties such as thermal stability and mechanical strength.

- Agricultural Chemicals : Some urea derivatives are explored for use as agrochemicals due to their efficacy as herbicides or fungicides, contributing to sustainable agricultural practices.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound and its derivatives:

Mechanism of Action

The mechanism of action of N-(2-phenylethoxy)urea involves its interaction with specific molecular targets. For example, in cyclization reactions, the compound undergoes intramolecular cyclization facilitated by the presence of silver salts . This process involves the destabilization of the N–Cl bond due to an anomeric effect, leading to the formation of benzoxazine derivatives.

Comparison with Similar Compounds

N-(2-Methoxyethyl)urea

- Structure : Contains a methoxyethyl group (–OCH₂CH₂CH₃).

- Key Properties :

- Applications : Used in studies requiring moderate polarity and solubility.

N-(2-Hydroxyphenyl)urea

- Structure : Features a hydroxyphenyl group (–C₆H₄OH) directly attached to urea.

- Key Properties: Hydroxyl group enhances hydrogen-bonding capacity but may increase photochemical instability.

- Applications: Potential use in agrochemicals or pharmaceuticals where polar interactions are critical.

1-(2-Hydroxy-2-Phenylethyl)urea

- Structure : Contains a hydroxy-phenylethyl chain (–CH(OH)CH₂C₆H₅).

- Synthesis routes achieve yields up to 99%, highlighting efficient preparation methods .

- Applications : Explored in drug development for enhanced bioavailability.

Sulfonyloxy-Substituted Ureas

- Structure : Variants include sulfonyloxy phenyl groups (e.g., p-toluenesulfonyloxy, methoxybenzenesulfonyloxy) .

- Key Properties :

- Sulfonyl groups improve thermal stability and solubility in polar solvents.

- Patents suggest applications in pharmaceuticals or specialty materials.

Functional and Structural Analysis

Substituent Effects on Material Properties

- Polymer Solar Cells :

- Comparison with Methoxyethyl : Methoxyethyl’s smaller size may enhance charge transport in polymers but reduce stability compared to bulky phenylethoxy groups.

Pharmaceutical Relevance

- NE-100 Analogs : The phenylethoxy group in NE-100 contributes to σ receptor binding, suggesting N-(2-phenylethoxy)urea could modulate similar targets .

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(2-phenylethoxy)urea, and how can reaction progress be monitored?

- Answer : A common approach involves refluxing precursors in a toluene:water solvent system (e.g., 8:2 ratio) with sodium azide (30 mmol) at elevated temperatures (5–7 hours). Reaction progress is tracked via TLC using hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, toluene is removed under reduced pressure, and products are isolated via crystallization (ethanol) or extraction (ethyl acetate). Yield optimization requires adjusting reflux duration and solvent ratios .

- Key Parameters :

| Parameter | Value |

|---|---|

| Solvent Ratio (Toluene:Water) | 8:2 |

| Reflux Time | 5–7 h |

| TLC Solvent System | Hexane:EtOAc (9:1) |

Q. What analytical techniques are critical for characterizing N-(2-phenylethoxy)urea?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are essential. For example, ¹H NMR peaks for aromatic protons typically appear at δ 7.2–7.5 ppm, while urea NH groups resonate near δ 8.1–8.3 ppm. HPLC with a C18 column and acetonitrile/water gradient (60:40) resolves impurities at 254 nm .

Q. What safety protocols are recommended for handling N-(2-phenylethoxy)urea in the lab?

- Answer : Use impervious gloves (e.g., nitrile), safety glasses, and protective clothing. In case of exposure, rinse skin with water for 15 minutes and consult a physician. Avoid inhalation by working in a fume hood. Note that first-aid measures for related ureas emphasize immediate ice application to contaminated areas .

Advanced Research Questions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.